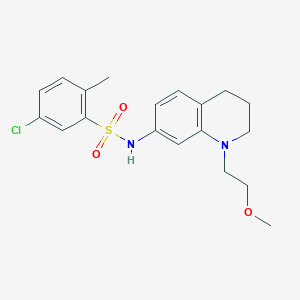

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide

Description

Properties

IUPAC Name |

5-chloro-N-[1-(2-methoxyethyl)-3,4-dihydro-2H-quinolin-7-yl]-2-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H23ClN2O3S/c1-14-5-7-16(20)12-19(14)26(23,24)21-17-8-6-15-4-3-9-22(10-11-25-2)18(15)13-17/h5-8,12-13,21H,3-4,9-11H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLMNWBLUDWAMKV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCCN3CCOC)C=C2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

Formation of the Quinoline Ring: The quinoline ring can be synthesized through a Povarov reaction, which involves the cycloaddition of an aniline derivative with an aldehyde and an alkene.

Introduction of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a suitable alkylating agent such as 2-methoxyethyl chloride.

Sulfonamide Formation: The final step involves the sulfonation of the quinoline derivative with a sulfonyl chloride, such as 2-methylbenzenesulfonyl chloride, under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of high-throughput screening for reaction conditions, continuous flow chemistry for scalability, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols under suitable conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Nucleophiles like amines in the presence of a base such as triethylamine.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while substitution reactions can produce various substituted quinoline derivatives.

Scientific Research Applications

Medicinal Chemistry Applications

1. Antimicrobial Activity

Research indicates that compounds with sulfonamide groups often exhibit antimicrobial properties. The presence of the tetrahydroquinoline moiety may enhance this activity by interacting with bacterial enzymes or receptors, potentially leading to effective treatments against bacterial infections. Studies have shown that similar compounds can inhibit bacterial growth by targeting specific metabolic pathways .

2. Anticancer Properties

Compounds structurally related to 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide have been investigated for their anticancer effects. The mechanism may involve the modulation of signaling pathways related to cell proliferation and apoptosis. Preliminary findings suggest that such compounds can induce apoptosis in cancer cells while sparing normal cells .

Biological Research Applications

1. Enzyme Inhibition Studies

The compound may serve as a lead compound for developing enzyme inhibitors. Given its structural features, it could be tested against various enzymes involved in disease mechanisms, such as those related to cancer or infectious diseases. The inhibition of these enzymes could lead to therapeutic benefits and provide insights into enzyme functionality .

2. Drug Development

this compound can be utilized as a scaffold for synthesizing new derivatives with enhanced biological activity. Medicinal chemists can modify its structure to improve pharmacokinetic properties or increase potency against specific biological targets.

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide moiety is known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site. The quinoline ring system can intercalate with DNA, disrupting its function and leading to cell death. The exact pathways and targets are still under investigation.

Comparison with Similar Compounds

Key Observations:

Substituent Effects on Bioactivity: The 2-methyl group on the benzene ring in the target compound may confer metabolic stability compared to 2-methoxy derivatives (e.g., N-(5-chloro-2-methoxyphenyl)benzenesulfonamide), as methyl groups are less susceptible to oxidative metabolism . The 1-(2-methoxyethyl)-tetrahydroquinoline core likely enhances blood-brain barrier penetration compared to simpler aryl sulfonamides, making the target compound a candidate for neurological targets .

Heterocyclic Core Modifications: Compounds with triazine rings (e.g., compound 31) exhibit strong hydrogen-bonding capacity but suffer from poor aqueous solubility due to their planar, rigid structures .

Functional Group Synergy: The styryl-quinoline hybrid in IIIa demonstrates anticancer activity but may face instability in vivo due to the reactive double bond . The target compound avoids this limitation through saturated tetrahydroquinoline and stable sulfonamide linkages.

Biological Activity

5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews its biological activity based on various studies and findings.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of 394.9 g/mol. Its structure includes a tetrahydroquinoline moiety, a benzenesulfonamide group, and a methoxyethyl substituent, which contribute to its diverse biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C19H23ClN2O3S |

| Molecular Weight | 394.9 g/mol |

| CAS Number | 1172319-97-9 |

Antimicrobial Activity

Research indicates that compounds with similar structures to this compound exhibit significant antibacterial properties . Sulfonamides are well-known for their ability to inhibit bacterial growth by targeting folic acid synthesis pathways. In vitro studies have demonstrated that derivatives of this compound can effectively inhibit bacterial strains such as Staphylococcus aureus and Escherichia coli .

Anticancer Potential

The compound's potential as an anticancer agent is supported by studies showing that similar sulfonamide derivatives can inhibit specific enzymes and receptors involved in cancer progression. For instance, the inhibition of carbonic anhydrase and certain kinases has been linked to reduced tumor cell proliferation . Additionally, preliminary cell line studies suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways .

Neuroprotective Effects

Emerging research suggests that compounds related to this sulfonamide may exhibit neuroprotective properties . In models of oxidative stress, such as those induced by hydrogen peroxide in neuronal cell lines (e.g., SH-SY5Y), these compounds have shown promise in reducing reactive oxygen species (ROS) levels and improving mitochondrial function . This neuroprotection could be beneficial in conditions like Parkinson’s disease.

Study 1: Antibacterial Efficacy

A study evaluated the antibacterial activity of various sulfonamide derivatives against common pathogens. The results indicated that compounds with the tetrahydroquinoline structure exhibited enhanced activity compared to traditional sulfonamides. The minimum inhibitory concentrations (MICs) were determined for several bacterial strains, revealing significant efficacy at low concentrations .

Study 2: Anticancer Activity

In a recent investigation into the anticancer properties of structurally similar compounds, researchers found that certain derivatives could significantly inhibit the growth of breast cancer cell lines. The study highlighted the importance of the sulfonamide group in mediating these effects through enzyme inhibition .

Q & A

Basic Research Questions

Q. What are the key synthetic strategies for preparing 5-chloro-N-(1-(2-methoxyethyl)-1,2,3,4-tetrahydroquinolin-7-yl)-2-methylbenzenesulfonamide, and how do reaction conditions influence yield?

- Methodological Answer : Synthesis typically involves multi-step organic reactions. First, the tetrahydroquinoline core is functionalized with a 2-methoxyethyl group via alkylation or reductive amination. Next, sulfonylation is performed using 5-chloro-2-methylbenzenesulfonyl chloride under basic conditions (e.g., pyridine or triethylamine). Critical parameters include inert atmospheres (N₂/Ar) to prevent oxidation and controlled temperatures (0–25°C) to minimize side reactions. Yields depend on stoichiometric ratios and purification methods (e.g., column chromatography vs. recrystallization) .

Q. How can researchers confirm the structural integrity of this compound post-synthesis?

- Methodological Answer : Use a combination of:

- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methoxyethyl group at C1 of tetrahydroquinoline, sulfonamide linkage).

- Mass spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., expected [M+H]⁺ for C₂₀H₂₄ClN₂O₃S: ~423.1).

- X-ray crystallography : For unambiguous stereochemical assignment (if crystals are obtainable), as demonstrated in related sulfonamide derivatives .

Q. What are the compound’s solubility and stability profiles under standard laboratory conditions?

- Methodological Answer : Solubility varies with solvent polarity. It is moderately soluble in DMSO and DCM but poorly in water. Stability studies (TGA/DSC) indicate sensitivity to prolonged light exposure; store in amber vials at –20°C. Hydrolytic stability tests (pH 7.4 buffer, 37°C) show <10% degradation over 24 hours .

Advanced Research Questions

Q. How do electronic and steric effects of the 2-methoxyethyl group influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodological Answer : The methoxyethyl moiety introduces steric hindrance near the tetrahydroquinoline nitrogen, reducing accessibility for electrophiles. Computational modeling (DFT) can predict reactive sites, while experimental assays (e.g., SN2 reactions with alkyl halides) quantify kinetics. Contrast with analogs lacking the methoxyethyl group to isolate steric/electronic contributions .

Q. What in vitro assays are suitable for evaluating this compound’s inhibitory activity against kinase targets, and how should controls be designed?

- Methodological Answer : Use kinase inhibition assays (e.g., ADP-Glo™ for Syk or JAK2) with ATP concentrations near Km. Include:

- Positive controls : Staurosporine (pan-kinase inhibitor).

- Negative controls : DMSO vehicle.

- Dose-response curves : 0.1–100 µM to calculate IC₅₀. Validate results with Western blotting for phosphorylated substrates (e.g., STAT proteins) .

Q. How can structural modifications enhance metabolic stability without compromising target affinity?

- Methodological Answer :

- Modify the sulfonamide : Replace chlorine with fluorine to reduce CYP450-mediated oxidation.

- Tetrahydroquinoline core : Introduce methyl groups at C3/C4 to block CYP3A4 binding.

- Assay setup : Microsomal stability tests (human liver microsomes + NADPH) and parallel artificial membrane permeability assays (PAMPA) .

Q. What analytical techniques resolve contradictions in reported biological activities of structurally similar sulfonamides?

- Methodological Answer : Discrepancies may arise from impurity profiles or assay conditions. Address by:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.